Aclarubicin Hydrochloride

Beschreibung

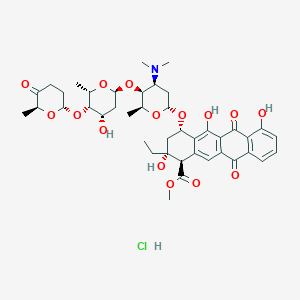

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMIBXCRZTVML-PCCPLWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54ClNO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046658 | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75443-99-1 | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclarubicin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aclarubicin Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin hydrochloride, a second-generation anthracycline antibiotic, exhibits a multifaceted mechanism of action against leukemia cells, distinguishing it from other members of its class, such as doxorubicin and daunorubicin.[1] Its primary modes of action include the inhibition of topoisomerase I and II, induction of apoptosis and cell differentiation, and the unique ability to cause histone eviction from chromatin.[1][2] This technical guide provides a comprehensive overview of the molecular pathways affected by aclarubicin, detailed experimental protocols for key assays, and a summary of its cytotoxic effects on various leukemia cell lines.

Core Mechanisms of Action

Aclarubicin's anti-leukemic effects stem from a combination of activities that disrupt fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Topoisomerase Inhibition

Aclarubicin uniquely modulates the activity of both type I and type II topoisomerases.

-

Topoisomerase II (Topo II): Unlike other anthracyclines that stabilize the Topo II-DNA cleavable complex, aclarubicin acts as a catalytic inhibitor. It prevents the binding of Topo II to DNA, thereby inhibiting the enzyme's decatenation activity, which is crucial for DNA replication and chromosome segregation.[1][3]

-

Topoisomerase I (Topo I): In contrast to its effect on Topo II, aclarubicin acts as a Topo I poison. It stabilizes the covalent complex between Topo I and DNA, leading to single-strand DNA breaks and ultimately, apoptosis. This dual inhibitory mechanism contributes to its potent anti-cancer properties.

Histone Eviction

A distinguishing feature of aclarubicin is its ability to induce the eviction of histones from chromatin. This process, particularly targeting facultative heterochromatin regions marked by H3K27me3, disrupts the chromatin structure. This "chromatin damage" is independent of DNA double-strand break formation and is a significant contributor to aclarubicin's cytotoxicity.

Induction of Apoptosis and Cell Differentiation

Aclarubicin is a potent inducer of apoptosis in leukemia cells. The apoptotic process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis can be cell line-dependent and may be accompanied by necrosis at higher concentrations or longer incubation times.

Furthermore, aclarubicin can induce differentiation in certain leukemia cell lines. For instance, in chronic myeloid leukemia (CML) K562 cells, aclarubicin promotes erythroid differentiation through the p38 mitogen-activated protein kinase (MAPK) pathway. This differentiation sensitizes the cells to other therapeutic agents like imatinib.

Generation of Reactive Oxygen Species (ROS)

Similar to other anthracyclines, aclarubicin can generate reactive oxygen species (ROS). This oxidative stress can contribute to cellular damage and apoptosis. However, the cardiotoxicity of aclarubicin is notably lower than that of doxorubicin, suggesting that its primary mechanism of action is not solely dependent on ROS production.

Quantitative Data: Cytotoxicity of Aclarubicin

The cytotoxic effects of aclarubicin have been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 72 | Not explicitly stated, but cytotoxicity profiles provided | |

| Jurkat | Acute Lymphoblastic Leukemia | Not specified | Not specified | |

| P388 | Murine Leukemia | Not specified | Not specified |

Note: A comprehensive table with directly comparable IC50 values across multiple leukemia cell lines under standardized conditions is challenging to compile from the available literature. The provided information is based on qualitative descriptions of cytotoxicity and data from non-leukemia cell lines where specified. For instance, IC50 values for A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines after 48 hours are 0.27 µM, 0.32 µM, and 0.62 µM, respectively.

Signaling Pathways

Aclarubicin modulates several key signaling pathways in leukemia cells, contributing to its therapeutic effects.

p38 MAPK Pathway in Cell Differentiation

In K562 CML cells, aclarubicin activates the p38 MAPK pathway, leading to erythroid differentiation. This pathway is crucial for the synergistic effect observed when aclarubicin is combined with imatinib.

Apoptosis Induction Pathway

Aclarubicin triggers apoptosis through a multi-faceted approach involving topoisomerase inhibition, histone eviction, and ROS generation, culminating in the activation of caspases and programmed cell death.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of Topo II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity by aclarubicin can be quantified.

Materials:

-

Purified Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 10 mM ATP)

-

This compound solution at various concentrations

-

Stop buffer/loading dye (e.g., containing SDS and a tracking dye)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 10x Topo II reaction buffer, kDNA (e.g., 200 ng), and sterile distilled water to a final volume of 20 µL.

-

Add the desired concentration of aclarubicin or vehicle control to each tube.

-

Initiate the reaction by adding purified Topo II enzyme (the amount required for full decatenation should be predetermined).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as open circular and linear forms, while catenated kDNA will remain in the well.

-

Quantify the degree of decatenation inhibition by measuring the intensity of the bands.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cells treated with aclarubicin or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture leukemia cells and treat with desired concentrations of aclarubicin for the specified time. Include untreated and positive controls.

-

Harvest the cells, including the supernatant which may contain detached apoptotic cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Closer-Look-at-Anthracyclines-A-Technical-Guide-to-the-Molecular-Differences-Between-Aclarubicin-and-Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the molecular and mechanistic differences between two prominent anthracycline antibiotics: Aclarubicin Hydrochloride and Doxorubicin Hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their distinct chemical properties, mechanisms of action, and the experimental methodologies used to elucidate these differences.

Introduction: Two Anthracyclines, Divergent Paths

Doxorubicin and Aclarubicin are both potent chemotherapeutic agents belonging to the anthracycline class, characterized by a tetracyclic quinone-hydroquinone aglycone core. Despite their structural similarities, their clinical profiles, particularly regarding cardiotoxicity, differ significantly. These differences are rooted in subtle yet critical variations in their molecular structures, which in turn dictate their interactions with cellular targets and downstream signaling pathways. This guide will dissect these molecular distinctions and their functional consequences.

Molecular and Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of this compound and Doxorubicin Hydrochloride is fundamental to appreciating their distinct pharmacological behaviors. The following table summarizes key quantitative data for these two compounds.

| Property | This compound | Doxorubicin Hydrochloride |

| Molecular Formula | C42H54ClNO15[1] | C27H30ClNO11[2][3] |

| Molecular Weight | 848.33 g/mol [1][4] | 579.98 g/mol |

| Melting Point | 151-153 °C | 216 °C (decomposes) |

| Water Solubility | 0.218 mg/mL (predicted) | 10 mg/mL (with slight warming) |

| logP (Octanol/Water) | 2.79 (predicted) | 1.41 (predicted) |

| pKa (Strongest Acidic) | 7.47 (predicted) | 8.0 (predicted) |

| pKa (Strongest Basic) | 8.64 (predicted) | 9.93 (predicted) |

Core Molecular Differences

The primary distinctions between Aclarubicin and Doxorubicin lie in their glycosidic side chains and substitutions on the aglycone. Doxorubicin possesses a single aminosugar moiety, daunosamine. In contrast, Aclarubicin features a more complex trisaccharide chain, commencing with rhodosamine (a dimethylated derivative of daunosamine), followed by 2-deoxy-L-fucose and L-cinerulose. This structural variance significantly influences their biological activity.

Mechanisms of Action: A Tale of Two Topoisomerase Interactions

Both drugs exert their cytotoxic effects through intercalation into DNA, but their interactions with topoisomerase enzymes—critical for DNA replication and transcription—diverge significantly.

Doxorubicin is a potent topoisomerase II poison . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks. This triggers a robust DNA damage response, ultimately culminating in apoptosis.

Aclarubicin , on the other hand, acts as a dual inhibitor of topoisomerase I and II . Crucially, it inhibits the catalytic activity of these enzymes without inducing the formation of stable DNA-protein cleavage complexes, thereby avoiding the widespread DNA double-strand breaks characteristic of Doxorubicin. Furthermore, Aclarubicin has been shown to inhibit the 26S proteasome, contributing to its anticancer effects through an independent mechanism. This fundamental difference in their mechanism of action is believed to be a key factor in Aclarubicin's reduced cardiotoxicity compared to Doxorubicin.

Signaling Pathways and Experimental Workflows

The divergent mechanisms of Aclarubicin and Doxorubicin trigger distinct downstream signaling cascades. The following diagrams, rendered in Graphviz DOT language, illustrate these differences and a typical experimental workflow for their analysis.

Caption: Doxorubicin's signaling pathway, emphasizing the induction of DNA double-strand breaks.

Caption: Aclarubicin's multi-faceted signaling pathway, highlighting dual topoisomerase and proteasome inhibition.

Caption: A generalized experimental workflow for comparing Aclarubicin and Doxorubicin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to differentiate the mechanisms of Aclarubicin and Doxorubicin.

Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To assess the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mg/ml BSA)

-

ATP solution (10 mM)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)

-

This compound and Doxorubicin Hydrochloride stock solutions

-

Agarose

-

TAE buffer

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of Aclarubicin or Doxorubicin.

-

Initiate the reaction by adding human topoisomerase IIα and ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light.

Data Analysis:

-

Decatenated kDNA minicircles will migrate faster than the catenated network.

-

Inhibition of topoisomerase II activity will result in a higher proportion of catenated DNA.

-

Quantify the band intensities to determine the IC50 value for each compound.

DNA Intercalation Assay (Fluorescence Spectroscopy)

Objective: To determine the DNA binding affinity of the compounds through fluorescence quenching.

Materials:

-

Calf thymus DNA (ctDNA)

-

This compound and Doxorubicin Hydrochloride stock solutions

-

Buffer (e.g., Tris-HCl buffer at physiological pH)

-

Fluorometer

Procedure:

-

Prepare a series of solutions with a fixed concentration of the drug (Aclarubicin or Doxorubicin) and increasing concentrations of ctDNA.

-

Allow the mixtures to equilibrate.

-

Measure the fluorescence emission of each sample at the appropriate excitation wavelength for the respective drug.

-

Correct the fluorescence intensity for the dilution effect.

Data Analysis:

-

The fluorescence of both Aclarubicin and Doxorubicin is quenched upon intercalation into DNA.

-

Plot the fluorescence intensity as a function of DNA concentration.

-

Use the Stern-Volmer equation or other appropriate models to calculate the binding constant (K) and the number of binding sites.

Histone Eviction Assay (Immunofluorescence)

Objective: To visualize and quantify the displacement of histones from chromatin in cultured cells following drug treatment.

Materials:

-

Human cancer cell line (e.g., HeLa or U2OS)

-

This compound and Doxorubicin Hydrochloride

-

Cell culture medium and supplements

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against a core histone (e.g., anti-Histone H3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Aclarubicin or Doxorubicin for a specified time.

-

Fix the cells with PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-histone antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

Data Analysis:

-

Histone eviction will be observed as a decrease in the nuclear fluorescence intensity of the histone stain.

-

Quantify the fluorescence intensity in the nucleus for a large number of cells.

-

Compare the extent of histone eviction between untreated, Aclarubicin-treated, and Doxorubicin-treated cells.

Conclusion

The molecular distinctions between this compound and Doxorubicin Hydrochloride, particularly in their glycosidic side chains, lead to profound differences in their mechanisms of action. While Doxorubicin's potent induction of DNA double-strand breaks is central to its efficacy, it is also a major contributor to its cardiotoxicity. Aclarubicin's ability to inhibit both topoisomerase I and II without causing significant DNA damage, coupled with its proteasome inhibitory activity, presents a distinct and potentially safer therapeutic profile. The experimental protocols and comparative data presented in this guide offer a robust framework for further investigation and development of next-generation anthracyclines with improved therapeutic indices.

References

Discovery and origin of Aclarubicin from Streptomyces galilaeus

An In-depth Technical Guide on the Discovery and Origin of Aclarubicin from Streptomyces galilaeus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin, a potent anthracycline antibiotic with significant antitumor activity, stands as a testament to the remarkable biosynthetic capabilities of soil microorganisms. This technical guide delves into the discovery, origin, and detailed scientific understanding of Aclarubicin, a secondary metabolite produced by the bacterium Streptomyces galilaeus. From its initial isolation in the 1970s to the elucidation of its complex biosynthetic pathway and multifaceted mechanism of action, this document provides a comprehensive resource for researchers in natural product chemistry, oncology, and drug development. The guide meticulously outlines the experimental protocols for fermentation, extraction, purification, and characterization of Aclarubicin, supplemented with quantitative data and visual representations of key biological pathways and experimental workflows.

Discovery and Origin

Aclarubicin, also known as aclacinomycin A, was first discovered and isolated in 1975 by a team of Japanese scientists, T. Oki and H. Umezawa, from the culture broth of a soil bacterium.[1][] The producing microorganism, identified as Streptomyces galilaeus, was originally isolated from a soil sample collected in Japan.[1] Initial studies revealed the potent ability of Aclarubicin to inhibit the growth of leukemia cells in mice, sparking significant interest in its potential as a chemotherapeutic agent.[1] This discovery paved the way for extensive research into its chemical structure, biological activity, and mechanism of action. Aclarubicin is structurally distinct from other well-known anthracyclines like doxorubicin and daunorubicin, which contributes to its unique biological profile, including a reportedly lower cardiotoxicity.[1]

Biosynthesis of Aclarubicin in Streptomyces galilaeus

The biosynthesis of Aclarubicin in Streptomyces galilaeus is a complex process orchestrated by a dedicated gene cluster. This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modification with deoxy sugars.

The Aclarubicin Biosynthetic Gene Cluster

The genetic blueprint for Aclarubicin production is located on a specific region of the Streptomyces galilaeus chromosome. This "aclacinomycin" biosynthetic gene cluster contains genes encoding a type II polyketide synthase (PKS) system and a variety of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases.

Assembly of the Aklavinone Aglycone

The core structure of Aclarubicin, the aglycone known as aklavinone, is synthesized by a type II PKS. This enzymatic machinery utilizes one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units in a series of decarboxylative condensation reactions. The minimal PKS required for this process consists of three key components: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).

Glycosylation and Tailoring Modifications

Following the formation of the aklavinone backbone, a series of post-PKS modifications occur, which are crucial for the biological activity of Aclarubicin. The most significant of these are the glycosylation steps, where three distinct deoxy sugar moieties are sequentially attached to the aklavinone core. These sugars are L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This trisaccharide chain is a hallmark of Aclarubicin and plays a critical role in its interaction with DNA and topoisomerase enzymes. Further tailoring reactions, such as methylation and oxidation, complete the biosynthesis of Aclarubicin A.

Quantitative Data on Aclarubicin Production

The yield of Aclarubicin from Streptomyces galilaeus fermentation can vary significantly depending on the strain, culture conditions, and media composition. While detailed production data is often proprietary, some information is available in the public domain.

| Parameter | Value | Reference |

| Aclacinomycins A & B Titer | ~530 mg/L | |

| Doxorubicin Titer (Improved Strain) | 1100 mg/L |

Note: The doxorubicin titer is provided as a reference for a related anthracycline produced by a different Streptomyces species after extensive strain improvement and process optimization, highlighting the potential for enhancing Aclarubicin yields through similar strategies.

Experimental Protocols

This section provides an overview of the methodologies for the production, isolation, and characterization of Aclarubicin.

Fermentation of Streptomyces galilaeus

4.1.1. Strain Maintenance and Inoculum Preparation

Streptomyces galilaeus (e.g., ATCC 31615) is maintained on a suitable agar medium. For inoculum preparation, a loopful of spores or mycelia is transferred to a seed medium and incubated to generate a sufficient biomass for inoculating the production fermenter.

4.1.2. Production Medium and Fermentation Conditions

A typical production medium for Aclarubicin contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

Example Production Medium Composition:

-

Glucose: 20 g/L

-

Soluble Starch: 20 g/L

-

Meat Extract: 5 g/L

-

Yeast Extract: 2.5 g/L

-

K2HPO4: 1 g/L

-

MgSO4·7H2O: 1 g/L

-

NaCl: 3 g/L

-

CaCO3: 3 g/L

Fermentation is carried out in a fermenter with controlled temperature (typically 28-30°C), pH (around 7.0), and aeration to ensure optimal growth and secondary metabolite production. The fermentation is typically run for 5-7 days.

References

Aclarubicin Hydrochloride: A Technical Guide to its Dual Inhibition of Topoisomerase I and II and Downstream Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclarubicin Hydrochloride is a second-generation anthracycline antibiotic, isolated from Streptomyces galilaeus, with potent antineoplastic activity.[1] Unlike first-generation anthracyclines such as doxorubicin, aclarubicin exhibits a multifaceted mechanism of action, most notably its dual inhibition of both topoisomerase I (Top1) and topoisomerase II (Top2).[1] This unique characteristic, coupled with a more favorable toxicity profile, positions aclarubicin as a compound of significant interest in oncology research and drug development.[1] This in-depth technical guide provides a comprehensive overview of the core mechanisms of aclarubicin, focusing on its interaction with topoisomerases and the subsequent signaling pathways that lead to cancer cell death.

Core Mechanism: Dual Inhibition of Topoisomerase I and II

Aclarubicin interferes with the catalytic cycles of both topoisomerase I and II, albeit through distinct mechanisms. This dual inhibitory action disrupts DNA replication, transcription, and genomic integrity, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Inhibition of Topoisomerase I

Aclarubicin acts as a topoisomerase I poison, similar to the well-characterized inhibitor camptothecin. It stabilizes the covalent complex formed between topoisomerase I and DNA, where the enzyme has introduced a single-strand break to relieve torsional stress. By preventing the re-ligation of this break, aclarubicin traps the enzyme on the DNA, leading to the accumulation of single-strand breaks. These stalled cleavage complexes can be converted into cytotoxic double-strand breaks during DNA replication, triggering downstream cell death pathways. While high concentrations of aclarubicin (10 and 100 µM) have been observed to slightly stimulate topoisomerase I-mediated DNA cleavage at specific sites, its primary role is the stabilization of the cleavage complex.

Inhibition of Topoisomerase II

In contrast to its effect on topoisomerase I, aclarubicin acts as a catalytic inhibitor of topoisomerase II. Instead of stabilizing the cleavable complex, it prevents the association of topoisomerase II with DNA, an early and essential step in the enzyme's catalytic cycle. This mode of action is distinct from topoisomerase II poisons like etoposide, which trap the enzyme in its covalent complex with DNA. By inhibiting the binding of topoisomerase II to DNA, aclarubicin prevents the enzyme from introducing transient double-strand breaks necessary for resolving DNA tangles and supercoils. This leads to the persistence of topological problems in the DNA, ultimately halting DNA replication and chromosome segregation.

Quantitative Data on Aclarubicin Activity

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Cellular Processes | |||

| Ubiquitin-ATP-Dependent Proteolytic Activity (IC50) | 52 µM | Rabbit Reticulocytes | |

| Luciferase Activity under Hypoxia (IC50) | 25.89 µM (0.021 mg/ml) | Mammalian cell line | |

| Cytotoxicity (IC50) | |||

| A549 (Non-small cell lung cancer) | 0.27 µM | Human | |

| HepG2 (Hepatocellular carcinoma) | 0.32 µM | Human | |

| MCF-7 (Breast adenocarcinoma) | 0.62 µM | Human | |

| Topoisomerase II-mediated DNA Cleavage | |||

| Inhibition | > 1 µM | Purified Topoisomerase II | |

| Stimulation | 1 - 10 nM | Purified Topoisomerase II | |

| Topoisomerase I-mediated DNA Cleavage | |||

| Slight Stimulation | 10 - 100 µM | Purified Topoisomerase I |

Downstream Signaling Pathways

The inhibition of topoisomerase I and II by aclarubicin initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. The primary downstream pathways are detailed below.

DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA strand breaks due to topoisomerase inhibition triggers the DNA Damage Response (DDR). This can lead to the activation of the ATM (Ataxia Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) pathway, as well as the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. These signaling cascades converge to induce cell cycle arrest, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis. A key event in G2/M arrest is the downregulation of critical cell cycle regulators such as Cyclin B1, Cdc2 (also known as Cdk1), and the phosphatase Cdc25C.

Figure 1. Aclarubicin-induced DNA damage response and G2/M cell cycle arrest.

Induction of Apoptosis

Aclarubicin is a potent inducer of apoptosis, or programmed cell death. One of the key mechanisms is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily. This upregulation occurs in a p53-independent manner. The engagement of DR5 by its ligand, TRAIL, can lead to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and subsequent activation of the initiator caspase-8. Activated caspase-8 then triggers a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

References

Aclarubicin Hydrochloride: A Technical Guide to its Role in DNA Intercalation and Histone Eviction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin hydrochloride, a second-generation anthracycline antibiotic, exhibits potent antitumor activity through a multifaceted mechanism of action. Unlike first-generation anthracyclines, aclarubicin's cytotoxicity is not solely reliant on the induction of DNA double-strand breaks. A significant component of its efficacy stems from its role as a potent DNA intercalator, leading to the disruption of chromatin architecture through the eviction of histones. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning aclarubicin-induced DNA intercalation and histone eviction, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

Introduction

Aclarubicin is an antineoplastic agent that has demonstrated efficacy in the treatment of various hematological malignancies.[1] Its unique trisaccharide side chain is believed to contribute to its distinct mechanism of action compared to other anthracyclines like doxorubicin.[1] While it is known to inhibit both topoisomerase I and II, a key aspect of its anticancer activity lies in its ability to intercalate into the DNA double helix.[2] This physical insertion between base pairs leads to a cascade of cellular events, most notably the disruption of nucleosome integrity and the subsequent eviction of histone proteins from chromatin.[1][2] This "chromatin damage" is increasingly recognized as a critical contributor to the cytotoxic effects of certain anticancer drugs. Understanding the intricacies of these processes is paramount for the rational design of novel chemotherapeutic strategies and for optimizing the clinical application of aclarubicin.

Mechanism of Action: DNA Intercalation and Histone Eviction

Aclarubicin's planar aglycone moiety facilitates its insertion into the DNA double helix, a process known as intercalation. This binding alters the local structure of DNA, creating torsional stress and interfering with the processes of DNA replication and transcription. One of the most significant consequences of aclarubicin's interaction with chromatin is the eviction of histone proteins, particularly the H2A/H2B dimers, from the nucleosome core. This process is thought to be a key driver of aclarubicin's cytotoxicity, potentially more so than the induction of DNA double-strand breaks.

The eviction of histones from chromatin leads to a more open and accessible chromatin state, which can have several downstream effects:

-

Transcriptional Dysregulation: The removal of histones from promoter and enhancer regions can lead to aberrant gene expression.

-

Impediment of DNA Repair: The altered chromatin landscape can hinder the recruitment of DNA repair machinery to sites of damage.

-

Induction of Apoptosis: The profound disruption of chromatin homeostasis can trigger programmed cell death.

The histone chaperone complex, Facilitates Chromatin Transcription (FACT), has been implicated in sensing and responding to this chromatin damage. In the presence of DNA-binding agents like aclarubicin, FACT can become "trapped" on the damaged chromatin, further disrupting normal chromatin dynamics.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of this compound.

Table 1: DNA Binding Affinity of this compound

| Parameter | Value | DNA Sequence Context | Method |

| Equilibrium Dissociation Constant (KD) | 11.7 µM | κB-33 promoter sequence | Isothermal Titration Calorimetry (ITC) |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| PC25 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |

| PC54 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |

| BXPC-3 | Pancreatic Ductal Adenocarcinoma | <0.1 |

| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | <0.1 |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |

| K562 | Chronic Myelogenous Leukemia | ~0.1 - 1.0 |

| MelJuSo | Melanoma | Not specified |

| SW620 | Colorectal Adenocarcinoma | Not specified |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Measuring Histone Eviction

This protocol describes the general steps for performing a ChIP experiment to assess changes in histone occupancy at specific genomic regions following aclarubicin treatment.

Objective: To quantify the association of a specific histone (e.g., H2A, H2B, H3, or H4) with a target DNA sequence in the presence or absence of aclarubicin.

Materials:

-

Cell culture reagents

-

This compound solution

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment or micrococcal nuclease

-

ChIP-validated antibody against the histone of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR reagents and primers for target and control genomic regions

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with the desired concentration of aclarubicin or vehicle control for the specified time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-validated antibody against the histone of interest overnight at 4°C.

-

Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

Quantify the amount of immunoprecipitated DNA corresponding to the target and control genomic regions using quantitative PCR (qPCR). A decrease in the amount of immunoprecipitated histone at a specific locus in aclarubicin-treated cells compared to control cells indicates histone eviction.

-

In Vitro Nucleosome Disassembly Assay

This protocol outlines a method for assessing the ability of aclarubicin to directly induce the disassembly of reconstituted nucleosomes.

Objective: To determine if aclarubicin can cause the eviction of histones from nucleosomes in a purified system.

Materials:

-

Recombinant histone octamers (or individual histones H2A, H2B, H3, H4)

-

DNA fragment of a defined length (e.g., 147-200 bp), preferably with a strong nucleosome positioning sequence

-

High salt buffer (e.g., 2 M NaCl) for nucleosome reconstitution

-

Dialysis tubing or other salt gradient generation system

-

This compound solution

-

Reaction buffer (e.g., TE buffer with physiological salt concentration)

-

Native polyacrylamide gel electrophoresis (PAGE) system

-

DNA and protein staining reagents (e.g., ethidium bromide and Coomassie blue)

Procedure:

-

Nucleosome Reconstitution:

-

Mix the DNA fragment and histone octamers in a high salt buffer.

-

Reconstitute nucleosomes by gradually decreasing the salt concentration through dialysis or a gradient maker. This allows for the controlled assembly of nucleosomes.

-

-

Aclarubicin Treatment:

-

Incubate the reconstituted nucleosomes with varying concentrations of aclarubicin in a reaction buffer at 37°C for a defined period.

-

-

Analysis of Nucleosome Integrity:

-

Analyze the reaction products by native PAGE. This technique separates intact nucleosomes from free DNA and partially disassembled complexes based on their size and charge.

-

Stain the gel with a DNA stain to visualize the position of the DNA. A shift from the band corresponding to the intact nucleosome to a band corresponding to free DNA indicates nucleosome disassembly.

-

Subsequently, stain the same gel with a protein stain to visualize the histone components. The release of histones from the nucleosome complex can be observed.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the action of this compound.

Caption: Aclarubicin's multifaceted mechanism of action.

Caption: Aclarubicin-induced apoptosis signaling.

Caption: G2/M cell cycle arrest induced by Aclarubicin.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

This compound's mechanism of action extends beyond simple DNA damage. Its ability to intercalate into DNA and subsequently evict histones from chromatin represents a significant and potent mechanism of cytotoxicity. This "chromatin-damaging" activity disrupts fundamental cellular processes, leading to apoptosis and cell cycle arrest. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development and application of aclarubicin and other chromatin-targeting agents in cancer therapy. Further research into the specific downstream signaling events and the interplay with other cellular pathways will undoubtedly unveil new opportunities for therapeutic intervention.

References

The Differentiating Force: A Technical Guide to Aclarubicin Hydrochloride's Impact on Cancer Cell Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin (ACR), a second-generation anthracycline antibiotic, distinguishes itself from its predecessors, like doxorubicin and daunorubicin, through a multifaceted mechanism of action that extends beyond pure cytotoxicity.[1][2] At sub-toxic concentrations, aclarubicin has demonstrated a remarkable ability to induce differentiation in various cancer cell lines, particularly in hematological malignancies.[1][3] This technical guide provides an in-depth exploration of aclarubicin's effect on cancer cell differentiation, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects. The primary focus is on its unique ability to promote cellular maturation, offering a therapeutic strategy that co-opts the cell's own developmental programs to halt malignancy.

Core Mechanism of Action: Beyond DNA Damage

Unlike traditional anthracyclines, whose clinical utility is often limited by cardiotoxicity linked to DNA double-strand breaks, aclarubicin presents a more nuanced mechanism with a significantly improved safety profile.[4] Its primary modes of action include:

-

DNA Intercalation: Aclarubicin inserts itself between DNA base pairs, disrupting replication and transcription.

-

Topoisomerase Inhibition: It inhibits both topoisomerase I and topoisomerase II, enzymes crucial for resolving DNA topological stress. Notably, its interaction with topoisomerase II does not typically lead to the formation of DNA double-strand breaks, a key factor in its reduced cardiotoxicity.

-

Histone Eviction: A pivotal and distinguishing feature of aclarubicin is its ability to create chromatin damage by evicting histones from DNA. This epigenetic modification alters gene expression and is a major contributor to its cytotoxic and differentiation-inducing effects.

-

Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, aclarubicin can induce the formation of ROS, contributing to oxidative stress and cellular damage.

This combination of activities, particularly the emphasis on chromatin remodeling over DNA breakage, allows aclarubicin to function as a differentiation agent at lower, less toxic concentrations.

Figure 1: Aclarubicin's multifaceted mechanism of action leading to cell differentiation.

Induction of Cancer Cell Differentiation

Aclarubicin's capacity to induce differentiation is most prominently documented in myeloid leukemia cells. Instead of immediate cell destruction, low concentrations of the drug can reprogram malignant progenitor cells to resume their maturation process, resulting in terminally differentiated, non-proliferating cells.

-

Myeloid Leukemia: In cell lines like HL-60 and K562, and in primary cells from patients with Myelodysplastic Syndrome (MDS), aclarubicin induces differentiation into mature granulocytes and erythrocytes. For instance, in HL-60 cells, a kinetic study showed that differentiation increases rapidly after 24 to 48 hours, with approximately 80% of cells becoming differentiated by 72 hours.

-

Erythroid Differentiation: Aclarubicin has been shown to stimulate the hemoglobin synthesis pathway in K562 cells, a human erythroleukemic line. It achieves this by transcriptionally activating key erythroid genes.

-

Cooperation with Growth Factors: In MDS, low-concentration aclarubicin cooperates with Granulocyte Colony-Stimulating Factor (G-CSF) to significantly increase the number of differentiated myeloid colonies compared to G-CSF alone.

Signaling Pathways in Aclarubicin-Induced Differentiation

The pro-differentiating effects of aclarubicin are not random but are mediated through specific signaling cascades.

The p38 MAPK Pathway

In chronic myeloid leukemia (CML) K562 cells, aclarubicin-induced erythroid differentiation is critically dependent on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK is a key step that initiates the downstream transcriptional program for erythroid maturation. Inhibition of this pathway, whether through chemical inhibitors or genetic knockdown, significantly reduces the differentiation and growth-inhibiting effects of aclarubicin. This suggests that p38 MAPK activation is a central node in aclarubicin's differentiation-inducing mechanism.

Regulation of Erythroid Transcription Factors

A key distinction between aclarubicin and doxorubicin lies in their method of regulating gene expression. Aclarubicin acts primarily at the transcriptional level. It induces the overexpression of crucial erythroid transcription factors, including GATA-1 and NF-E2 . Furthermore, it upregulates the expression of the erythropoietin receptor (EpoR) . This coordinated activation of a master regulatory network (GATA-1, NF-E2, EpoR) effectively switches on the erythroid differentiation program, leading to the expression of genes for globins and heme synthesis.

Figure 2: Signaling cascade for Aclarubicin-induced erythroid differentiation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding aclarubicin's effects on cancer cells.

Table 1: IC50 Values of Aclarubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Pancreatic Cancer | 20-30 times lower than peak serum concentration (6 µM) | 72 hours | |

| K562 | Chronic Myeloid Leukemia | Not specified, but effective at inducing differentiation at 30-50 nM | Not specified | |

| Multiple Leukemia Lines | Leukemia | Generally potent, specific values vary | Not specified |

Note: Specific IC50 values for aclarubicin are not as widely published as for doxorubicin. However, studies consistently report its high potency, often exceeding that of standard-of-care agents in certain contexts.

Table 2: Effect of Aclarubicin on Differentiation Markers in Myeloid Leukemia

| Cell Line / Condition | Marker | Change | Method of Detection | Reference |

| HL-60 | General Differentiation | ~80% of cells differentiated | Microscopy, Flow Cytometry | |

| MDS primary cells (with G-CSF) | Myeloid Cell Type | Shift from immature blasts to myelocytes and metamyelocytes | Colony Morphology | |

| K562 | Hemoglobin | Increased synthesis | Benzidine Staining |

Table 3: Aclarubicin's Effect on Gene Expression Related to Erythroid Differentiation in K562 Cells

| Gene | Function | Effect of Aclarubicin | Level of Regulation | Reference |

| GATA-1 | Master Erythroid Transcription Factor | Upregulation / Overexpression | Transcriptional | |

| NF-E2 | Erythroid Transcription Factor | Overexpression | Transcriptional | |

| EpoR | Erythropoietin Receptor | Upregulation of mRNA and membrane protein | Transcriptional | |

| γ-globin | Fetal Hemoglobin Component | Increased mRNA expression | Transcriptional | |

| PBGD | Heme Synthesis Enzyme | Increased mRNA expression | Transcriptional |

Experimental Protocols

The following are detailed methodologies for key experiments used to study aclarubicin's effects on cancer cell differentiation.

Cell Culture and Drug Treatment

-

Cell Lines: Human leukemia cell lines (e.g., K562, HL-60) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Aclarubicin hydrochloride is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted to final concentrations (e.g., 10 nM to 1 µM) in the culture medium.

-

Treatment: Cells are seeded at a specific density (e.g., 2 x 10^5 cells/mL) and treated with various concentrations of aclarubicin or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

Cell Viability and IC50 Determination (CellTiter-Blue Assay)

-

Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a serial dilution of aclarubicin for a specified duration (e.g., 72 hours).

-

Reagent Addition: CellTiter-Blue® Viability Assay reagent is added to each well and incubated for 1-4 hours.

-

Measurement: Fluorescence is measured using a plate reader (560 nm excitation / 590 nm emission).

-

Calculation: Viability is expressed as a percentage relative to the untreated control. IC50 values are calculated using non-linear regression analysis.

Assessment of Erythroid Differentiation (Benzidine Staining)

-

Cell Collection: After treatment, cells are harvested by centrifugation.

-

Staining: A small volume of cell suspension is mixed with a benzidine-H2O2 solution.

-

Microscopy: A minimum of 200 cells are counted under a light microscope.

-

Analysis: Benzidine-positive (blue-stained) cells, which are synthesizing hemoglobin, are scored as differentiated. The percentage of differentiated cells is calculated.

Gene Expression Analysis (Run-on Transcription Assay)

-

Nuclei Isolation: Cells are lysed, and intact nuclei are isolated by centrifugation.

-

In Vitro Transcription: Nuclei are incubated in a transcription buffer containing biotin-labeled ribonucleotides to allow for the elongation of pre-initiated transcripts.

-

RNA Isolation: Labeled nascent RNA transcripts are isolated.

-

Hybridization: The labeled RNA is hybridized to a membrane containing immobilized DNA probes for genes of interest (e.g., GATA-1, EpoR, γ-globin, β-actin).

-

Detection: The amount of labeled RNA bound to each probe is detected using a streptavidin-HRP conjugate and chemiluminescence.

-

Quantification: Signal intensity is quantified to determine the relative transcription rate of each gene.

Figure 3: General experimental workflow for assessing aclarubicin-induced differentiation.

Conclusion and Future Directions

This compound represents a significant departure from conventional anthracyclines. Its ability to induce differentiation in cancer cells at low concentrations, mediated by distinct mechanisms like histone eviction and the activation of specific signaling pathways such as p38 MAPK, positions it as a promising therapeutic agent. The drug's capacity to force malignant cells into a mature, non-proliferative state, coupled with a lower potential for cardiotoxicity, addresses a major unmet need in oncology.

Future research should focus on prospective clinical trials to validate the efficacy of aclarubicin-based differentiation therapy, particularly in relapsed or refractory AML and MDS. Further investigation into the precise epigenetic modifications induced by aclarubicin and the exploration of combination therapies that enhance its differentiation-inducing potential could unlock new, more effective, and less toxic treatment paradigms for a range of cancers.

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aclarubicin: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Less Toxic Cancer Therapies for Healthier Lives – Featured Research [seattlechildrens.org]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Aclarubicin Hydrochloride in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclarubicin Hydrochloride, an anthracycline antibiotic, exhibits a complex in vivo profile characterized by rapid plasma clearance, extensive metabolism, and significant accumulation in specific cell types. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Aclarubicin, drawing from a range of preclinical and clinical studies. Key pharmacokinetic parameters in various species are summarized, and detailed experimental methodologies are outlined. Furthermore, the known metabolic pathways are described and visualized to facilitate a deeper understanding of Aclarubicin's disposition in vivo.

Pharmacokinetics

Aclarubicin's pharmacokinetic profile is characterized by a rapid distribution phase and a slower elimination phase. Following intravenous administration, the parent drug is quickly cleared from the plasma and distributed to various tissues.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different species across various studies.

| Table 1: Pharmacokinetic Parameters of Aclarubicin in Humans | |||||

| Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| 65 mg/m² (IV infusion) | Not Reported | Not Reported | Not Reported | Initial: 6.6 min, Terminal: 13.3 h | [1] |

| 20 mg (IV bolus) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

| Table 2: Pharmacokinetic Parameters of Aclarubicin in Mice | |||||

| Dose | Cmax | Tmax | AUC | Volume of Distribution (Vd) | Reference |

| Not Reported | Not Reported | Not Reported | Not Reported | 39.1 L/kg | [3] |

| Table 3: Pharmacokinetic Parameters of Aclarubicin in Rats | |||||

| Dose | Bioavailability (Oral) | Half-life (t½) | Metabolite Half-life (t½) | Total Bioavailability (Oral - Aclarubicin + Metabolites) | Reference |

| 10 mg/kg (Oral) | 35% | 16 - 21 h | 16 - 21 h | 89% | [4] |

| 5 and 10 mg/kg (IV) | - | 16 - 21 h | 16 - 21 h | - | [4] |

Metabolism

Aclarubicin undergoes extensive metabolism in vivo, primarily in the liver. The biotransformation of Aclarubicin leads to the formation of several metabolites, some of which are biologically active.

Major Metabolites

The principal metabolites of Aclarubicin identified in vivo include:

-

M1: An active metabolite that reaches higher and more sustained concentrations in the blood compared to the parent drug.

-

MA144 N1 and MA144 T1: Biologically active metabolites observed in rats.

-

Aglycones: Inactive metabolites formed through the cleavage of the glycosidic bonds.

Metabolic Pathways

The metabolism of anthracyclines like Aclarubicin is known to involve enzymatic reactions such as reduction and hydrolysis. Specifically, carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) are implicated in the conversion of anthracyclines to their alcohol metabolites. While the precise enzymatic pathway for Aclarubicin is not fully elucidated, the formation of its metabolites likely follows similar routes.

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic and metabolism studies of Aclarubicin.

Animal Models and Drug Administration

-

Species: Mice and rats are commonly used preclinical models.

-

Administration: this compound is typically dissolved in a suitable vehicle and administered intravenously (IV) via tail vein injection or orally (PO) by gavage.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. For small animals like mice, this may involve sacrificing a subset of animals at each time point. For larger animals, serial blood samples can be drawn from a cannulated vessel.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method: HPLC with Fluorescence Detection

The quantification of Aclarubicin and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector, owing to the native fluorescence of the anthracycline structure.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from plasma proteins and other interfering substances.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered in either an isocratic or gradient elution mode.

-

Fluorescence Detection: The excitation and emission wavelengths are set to maximize the signal for Aclarubicin and its fluorescent metabolites. For other anthracyclines like doxorubicin, typical excitation wavelengths are around 470 nm and emission wavelengths are around 550-590 nm.

References

- 1. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetic study of aclarubicin. The pharmacokinetics of the preparation and its biologically active metabolites in the blood of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Leukemia: An In-depth Technical Guide to the Antitumor Spectrum of Aclarubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclarubicin (also known as aclacinomycin A), a second-generation anthracycline antibiotic isolated from Streptomyces galilaeus, has historically been utilized in the treatment of acute myeloid and lymphoblastic leukemia.[1] However, a growing body of preclinical and clinical evidence reveals a broader antitumor spectrum, extending to a variety of solid tumors. This technical guide provides a comprehensive overview of the efficacy, mechanisms of action, and relevant experimental data for Aclarubicin Hydrochloride in non-leukemic cancers. Unlike first-generation anthracyclines such as doxorubicin, Aclarubicin exhibits a distinct and multifaceted mechanism of action, including dual topoisomerase inhibition and a unique ability to induce histone eviction, which contributes to its antitumor effects and potentially a more favorable safety profile.[1][2]

In Vitro Efficacy: Cytotoxicity Across Solid Tumor Cell Lines

Aclarubicin has demonstrated significant cytotoxic activity against a range of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.27 | 72-96 h | [1] |

| HepG2 | Hepatoma | 0.32 | 72-96 h | [1] |

| MCF-7 | Breast Adenocarcinoma | 0.62 | 72-96 h | |

| PC25 | Pancreatic Ductal Adenocarcinoma (Patient-Derived) | Not specified, but showed superior activity to gemcitabine and doxorubicin | 72 h (viability), colony formation assay | |

| PC54 | Pancreatic Ductal Adenocarcinoma (Patient-Derived) | Not specified, but showed similar efficacy to gemcitabine and doxorubicin | 72 h (viability), colony formation assay | |

| BXPC-3 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed superior activity to gemcitabine and doxorubicin | Colony formation assay | |

| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed superior activity to gemcitabine and doxorubicin | Colony formation assay | |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed similar efficacy to gemcitabine and doxorubicin | Colony formation assay |

Clinical Efficacy in Solid Tumors

While extensive large-scale clinical trials in solid tumors are limited, several studies have evaluated the efficacy of Aclarubicin, either as a monotherapy or in combination regimens. The available data on response rates are presented below.

| Cancer Type | Treatment Regimen | Number of Patients | Response Rates | Reference |

| Superficial Bladder Cancer | Aclarubicin (200 µg/ml) + Cytarabine (600 µg/ml) intravesical instillation | 13 (for treatment) | CR: 2/13 (15.4%)PR: 3/13 (23.1%)No Change: 2/13 (15.4%)Progression: 6/13 (46.2%) | |

| Metastatic Breast Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |

| Non-Small Cell Lung Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |

| Small Cell Lung Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |

| Pancreatic Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |

| Gastric Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect |

CR: Complete Response, PR: Partial Response

Mechanisms of Antitumor Action in Solid Tumors

Aclarubicin's antitumor activity is attributed to a complex interplay of several mechanisms that differentiate it from other anthracyclines.

Dual Inhibition of Topoisomerase I and II

Unlike doxorubicin, which primarily targets topoisomerase II, Aclarubicin acts as a dual inhibitor of both topoisomerase I and topoisomerase II. It stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA damage. For topoisomerase II, it acts as a catalytic inhibitor by preventing the association of the enzyme with DNA. This dual inhibitory action contributes to its potent cytotoxic effects.

References

Methodological & Application

Application Note: In Vitro Assay Protocols for Aclarubicin Hydrochloride in Acute Myeloid Leukemia (AML) Cells

Introduction

Aclarubicin, also known as aclacinomycin A, is a second-generation anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] It is utilized in the treatment of acute myeloid leukemia (AML), particularly in Japan, India, and China, often in combination with cytarabine.[1] Aclarubicin's multifaceted mechanism of action, which includes DNA intercalation, inhibition of topoisomerases I and II, and induction of apoptosis, makes it an important compound for AML research.[2][3] Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, aclarubicin exhibits lower cardiotoxicity, a significant advantage in clinical applications. This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Aclarubicin Hydrochloride in AML cell lines.

Mechanism of Action

Aclarubicin exerts its anti-leukemic effects through several mechanisms. Primarily, it intercalates into the DNA double helix, disrupting DNA replication and transcription. It is a unique anthracycline as it functions as both a topoisomerase I poison, stabilizing the DNA-enzyme complex, and a topoisomerase II inhibitor, preventing the association of the enzyme with DNA. Furthermore, Aclarubicin induces programmed cell death (apoptosis), generates reactive oxygen species (ROS), and can inhibit the 20S proteasome. Recent studies have also highlighted its ability to cause histone eviction from chromatin without inducing significant DNA damage, a feature that distinguishes it from other anthracyclines like doxorubicin.

Data Presentation

The cytotoxic effects of this compound have been evaluated across various AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency.

| Cell Line | IC50 (nM) | Reference |

| K562 | 21.0 | |

| MOLM13 | 11.0 | |

| OCI-AML3 | 21.0 | |

| THP-1 | 10.0 |

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on AML cells.

Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol determines the concentration-dependent cytotoxic effect of Aclarubicin on AML cells.

Materials:

-

AML cell lines (e.g., THP-1, KG-1, HL60)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO and then dilute to various concentrations (e.g., 0, 10, 50, 100, 200, 500 nM) in culture medium.

-

Treatment: Add 100 µL of the diluted Aclarubicin solutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by Aclarubicin.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with Aclarubicin at the desired concentration (e.g., IC50 concentration) for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect the cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of Aclarubicin on cell cycle progression. Aclarubicin has been observed to cause cell cycle arrest at the G2/M phase.

Materials:

-

AML cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁶ cells and treat with Aclarubicin for 24 hours.

-

Cell Harvesting: Collect cells by centrifugation and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Relevant Signaling Pathways in AML

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. It is constitutively activated in 50-80% of AML patients and is associated with a poorer prognosis. While direct modulation of this pathway by Aclarubicin is not extensively detailed, understanding its role is crucial for contextualizing drug resistance and designing combination therapies.

References

Application Notes & Protocols: Determining the IC50 of Aclarubicin Hydrochloride in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aclarubicin is a second-generation anthracycline antibiotic that exhibits a multi-faceted mechanism of anti-tumor activity.[1][2][3] Unlike first-generation anthracyclines such as doxorubicin, aclarubicin's primary mechanisms include the inhibition of topoisomerase II binding to DNA and interaction with topoisomerase I.[1][3] Additionally, aclarubicin has been shown to induce the formation of free radicals, promote cell apoptosis, inhibit angiogenesis, and possess antimetastatic properties. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Aclarubicin Hydrochloride in breast cancer cell lines and outlines its key signaling pathways.

Data Presentation: IC50 of this compound

Table 1: IC50 of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) |

| MCF-7 | ER+, PR+/-, HER2- | Data not available |

| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | Data not available |

| SK-BR-3 | ER-, PR-, HER2+ | Data not available |

| T-47D | ER+, PR+, HER2- | Data not available |

ER: Estrogen Receptor, PR: Progesterone Receptor, HER2: Human Epidermal Growth Factor Receptor 2. The receptor status for these cell lines has been characterized in various studies.

Experimental Protocols

Protocol for Determining IC50 using MTT Assay